4'-Ethynyl-3-(trifluoromethoxy)-1,1'-biphenyl
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Overview
Description
4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a trifluoromethoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Functional Group Introduction: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction, where a suitable trifluoromethoxy source reacts with the biphenyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Pharmaceuticals: Potential use as a building block for drug development due to its unique structural features.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl depends on its application. In materials science, its electronic properties are exploited, while in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The ethynyl and trifluoromethoxy groups contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
- 4-Ethynyl-3-fluorobenzoic acid
- 4-Ethynyl-3-(trifluoromethyl)benzonitrile
- 4-Ethynyl-3-(trifluoromethyl)benzoic acid
Comparison: 4’-Ethynyl-3-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of both an ethynyl group and a trifluoromethoxy group, which impart distinct electronic and steric properties. This makes it more versatile in applications compared to similar compounds that may only have one of these functional groups.
Properties
IUPAC Name |
1-ethynyl-4-[3-(trifluoromethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)19-15(16,17)18/h1,3-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVZEYGEPIVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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